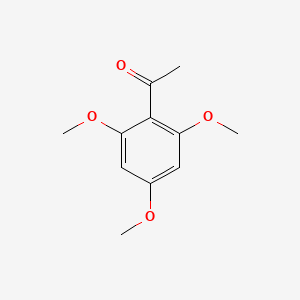

2',4',6'-三甲氧基苯乙酮

描述

Synthesis Analysis

The synthesis of TMAC-related compounds often involves multi-step reactions, utilizing trimethoxybenzene as a raw material. The synthesis process includes oxidation, reduction, Friedel-Crafts acylation, hydrolysis, and methylation steps, with the yield and structure of intermediates confirmed by IR and 1H-NMR methods (Tu Wei-jun, 2013). This approach highlights the complexity and the careful optimization required in the synthesis of TMAC and its derivatives.

Molecular Structure Analysis

The molecular structure of TMAC derivatives has been characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and single crystal X-ray diffraction. Studies have detailed the crystalline structure at different temperatures and the vibrational properties through infrared and Raman spectroscopy, supported by Density Functional Theory (DFT) calculations (R.N.S. Santiago et al., 2018). These analyses provide insights into the compound's structural intricacies and potential antimicrobial activities.

Chemical Reactions and Properties

TMAC undergoes various chemical reactions, including cyclization and electrophilic displacement. The cyclization of TMAC phenylhydrazone in the presence of catalysts leads to the formation of specific indazole and indole derivatives, suggesting a nuanced reaction mechanism (Qiu Yu, 1992). Electrophilic displacement reactions with sulfuryl chloride have been observed, indicating the compound's reactivity towards substitution prior to chlorination (J. Strating, L. Thijs, B. Zwanenburg, 2010).

Physical Properties Analysis

The physical properties, including the polymorphism of TMAC derivatives, have been extensively studied. Techniques such as X-ray powder diffractometry, differential scanning calorimetry (DSC), and IR spectroscopy have been employed to characterize different polymorphs, revealing significant insights into the compound's stability and conformational preferences (A. Miyamae et al., 1991).

Chemical Properties Analysis

The chemical properties of TMAC and its derivatives encompass a wide range of behaviors and interactions. For instance, studies on mixed-metal sodium-magnesium enolates derived from TMAC highlight the compound's reactivity and potential for forming complex structures with diverse applications (Eva Hevia et al., 2006). These characteristics underline the compound's versatility in chemical synthesis and potential applications in various fields.

科学研究应用

晶体结构和抗菌活性:

- 2-羟基-3,4,6-三甲氧基苯乙酮,是2',4',6'-三甲氧基苯乙酮的一种变体,从安息香科克罗顿植物中分离出来。其晶体结构通过核磁共振和X射线衍射进行了表征,显示出潜在的抗菌活性。该化合物的振动性质也通过红外和拉曼光谱进行了研究,有助于理解其结构和功能性质(Santiago et al., 2018)。

合成技术:

- 探索了2-羟基-4,5,6-三甲氧基苯乙酮的合成过程,这是2',4',6'-三甲氧基苯乙酮的近亲。该过程涉及氧化、还原、弗里德尔-克拉夫斯酰化、水解和甲基化,突显了该化合物在化学研究中各种应用的潜力(Tu Wei-jun, 2013)。

抗菌和抗生素耐药调节:

- 从天然产物2-羟基-3,4,6-三甲氧基苯乙酮合成的查尔酮被用于测试其抗菌性能以及对抗生素耐药性的影响。研究发现这些查尔酮可以是强效的抗菌剂,或者可以与抗生素结合治疗由多药耐药菌株引起的感染(Freitas et al., 2020)。

化学反应性和光稳定性:

- 在光稳定性的背景下研究了相关化合物的化学反应性,如3,4,5-三甲氧基苯乙酮和2,6-二甲氧基苯酚。这些研究有助于理解这类化合物如何用于稳定材料抵抗光降解,表明它们在各种工业应用中的潜在用途(Harvey & Ragauskas, 1996)。

新型氟代和甲氧基取代衍生物:

- 关于涉及2',4',6'-三甲氧基苯乙酮和各种氟代苯甲醛的新型查尔酮衍生物合成的研究显示了这些化合物在新化学实体开发中的潜力。这些既含氟又含甲氧基的衍生物可能在制药和化工行业中有应用(Anil & Polat, 2020)。

抗真菌活性和协同效应:

- 从安息香属植物中分离出的苯乙酮,包括2-羟基-3,4,6-三甲氧基苯乙酮,被评估其对各种真菌菌株的抗真菌活性。研究还调查了这些化合物与常规抗真菌药物的协同效应,暗示了它们在抗真菌疗法中的潜在用途(Aguiar et al., 2016)。

安全和危害

作用机制

Target of Action

This compound is a chemical intermediate and its biological targets may depend on the specific context of its use .

Mode of Action

As a chemical intermediate, its interactions with biological targets would be dependent on the specific reactions it is involved in .

Biochemical Pathways

As a chemical intermediate, it may be involved in various biochemical reactions depending on the context .

Pharmacokinetics

Information on its bioavailability is also currently unavailable .

Result of Action

It is known to be used in the production of 4,2’,4’,6’-tetramethoxy-chalcone

Action Environment

As a chemical compound, its stability and reactivity may be influenced by factors such as temperature, pH, and the presence of other chemicals .

属性

IUPAC Name |

1-(2,4,6-trimethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-7(12)11-9(14-3)5-8(13-2)6-10(11)15-4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPZWHZSIXZXDMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10232214 | |

| Record name | Ethanone, 1-(2,4,6-trimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10232214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

832-58-6 | |

| Record name | Ethanone, 1-(2,4,6-trimethoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000832586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(2,4,6-trimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10232214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4',6'-Trimethoxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the reactivity of 2',4',6'-Trimethoxyacetophenone in Claisen-Schmidt condensations?

A: 2',4',6'-Trimethoxyacetophenone exhibits interesting reactivity in Claisen-Schmidt condensations, particularly with fluorine-substituted benzaldehydes. While it readily forms the expected chalcone derivatives with mono-fluorinated benzaldehydes in methanol, using di- or tri-fluorinated benzaldehydes leads to a competing nucleophilic aromatic substitution (SNAr) reaction. [] This substitution occurs specifically at the para position of the benzaldehyde, replacing a fluorine atom with a methoxy group. Interestingly, switching the solvent from methanol to THF completely suppresses the SNAr reaction, allowing for the selective formation of fluorine-substituted chalcones. [] This highlights the crucial role of solvent effects, alongside steric and electronic factors, in controlling the reaction pathway.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

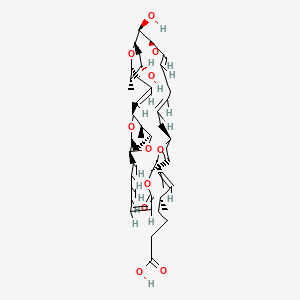

![N-[2-(2-furanylmethylthio)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B1218444.png)

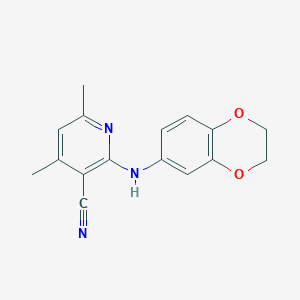

![3-[1-azepanyl-[1-(phenylmethyl)-5-tetrazolyl]methyl]-7-methoxy-1H-quinolin-2-one](/img/structure/B1218446.png)

![1-(tert-butylamino)-3-[(3-methyl-1H-indol-4-yl)oxy]-2-propanol](/img/structure/B1218447.png)

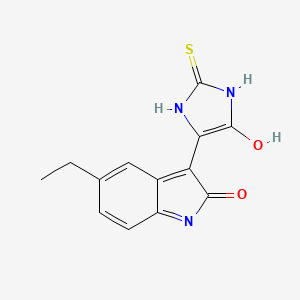

![3-[(4-methylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B1218451.png)

![7-[(1R,3R)-3-hydroxy-2-[(3S)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B1218464.png)